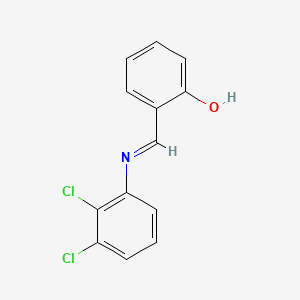

alpha-(2,3-Dichlorophenylimino)-ortho-cresol

Description

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol is a synthetic phenolic derivative characterized by an imino group (-NH-) bridging a 2,3-dichlorophenyl substituent and an ortho-cresol (2-methylphenol) backbone. This compound belongs to the class of Schiff base derivatives, which are known for their diverse applications in coordination chemistry, catalysis, and materials science.

Properties

CAS No. |

96460-07-0 |

|---|---|

Molecular Formula |

C13H9Cl2NO |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2-[(2,3-dichlorophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(13(10)15)16-8-9-4-1-2-7-12(9)17/h1-8,17H |

InChI Key |

IOZIARNNNFGVFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C(=CC=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Condensation of 2,3-Dichloroaniline with ortho-Hydroxybenzaldehyde Derivatives

The most widely documented method involves the reaction of 2,3-dichloroaniline with ortho-hydroxybenzaldehyde or its substituted analogs. This Schiff base formation proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration.

Procedure (Adapted from US2847472A):

-

Reactants :

-

2,3-Dichloroaniline (8.1 g, 0.05 mol)

-

5-Chloro-2-hydroxybenzaldehyde (7.8 g, 0.05 mol)

-

Solvent: Benzene (100 mL)

-

-

Conditions :

-

Reflux at 80–100°C for 4–6 hours.

-

Water of reaction is removed via azeotropic distillation.

-

-

Workup :

-

Cooling to room temperature induces crystallization.

-

Filtration yields a pale-yellow solid.

-

Purification: Recrystallization from ethanol.

-

Key Reaction Data:

Alternative Solvent Systems and Modifications

Variants using ethanol or methanol as solvents have been reported, though these may require acid catalysis (e.g., acetic acid) to accelerate imine formation.

Example (Ethanol-Based Synthesis):

-

Reactants :

-

2,3-Dichloroaniline (0.05 mol)

-

Salicylaldehyde (6.1 g, 0.05 mol)

-

Ethanol (50 mL)

-

-

Conditions :

-

Reflux at 78°C for 1 hour.

-

No azeotropic water removal.

-

-

Workup :

-

Cooling and filtration yield a crystalline product.

-

Yield : 70–75%

Melting Point : 87°C

Catalytic and Solvent Effects

Solvent Impact on Reaction Efficiency

Benzene’s azeotropic water removal capability enhances reaction completion, while polar protic solvents (ethanol/methanol) simplify purification but reduce yields due to intermediate solubility issues.

Acid Catalysis

Addition of 1–2 mol% acetic acid in ethanol reduces reaction time to 30–45 minutes but may introduce side products (e.g., over-alkylation).

Structural Characterization and Analytical Validation

Infrared Spectroscopy (IR):

Nuclear Magnetic Resonance (NMR):

Single-Crystal X-ray Diffraction (SC-XRD)

-

Bond Lengths :

Purity and Stability Considerations

Chemical Reactions Analysis

Types of Reactions: Alpha-(2,3-Dichlorophenylimino)-ortho-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and dichlorodicyanoquinone (DDQ).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the dichlorophenyl group under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of alpha-(2,3-dichlorophenylimino)-ortho-cresol is as an antimicrobial agent. Research has demonstrated its effectiveness against various bacterial and fungal organisms.

Efficacy Studies

In a study involving nutrient agar media, the compound was incorporated at a concentration of 0.05% by weight. The results showed complete control of growth for several pathogens:

| Organism | Result |

|---|---|

| Salmonella typhosa | Complete inhibition |

| Staphylococcus aureus | Complete inhibition |

| Aspergillus terreus | Complete inhibition |

| Rhizopus nigricans | Complete inhibition |

This indicates that the compound can be effectively utilized in disinfectant formulations and germicidal compositions for controlling infections in clinical and agricultural settings .

Medicinal Chemistry

In addition to its antimicrobial properties, this compound has shown potential in medicinal chemistry, particularly concerning antitumor activity.

Antitumor Activity

Research has indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have reported:

- Cell Lines Tested : Leukemia, breast cancer, colon cancer

- Mechanism of Action :

- Induction of apoptosis through caspase activation.

- Inhibition of cell proliferation by arresting the cell cycle at specific phases.

The following table summarizes the cytotoxic activity observed:

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | Leukemia | 0.15 | Induces apoptosis via caspase activation |

| 2 | Breast Cancer | 2.81 | Inhibits VEGFR-2 tyrosine kinase |

These findings suggest that this compound could be further explored as a potential therapeutic agent in cancer treatment .

Environmental Impact

While the compound shows promise in therapeutic applications, its environmental impact is also a consideration. Research indicates that chlorinated compounds can persist in ecological systems and may pose risks to environmental health. Evaluating both the therapeutic benefits and environmental risks is crucial for responsible application .

Mechanism of Action

The mechanism of action of alpha-(2,3-Dichlorophenylimino)-ortho-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Ortho-Cresol (2-Methylphenol)

- Structure : Contains a hydroxyl (-OH) and methyl (-CH₃) group at the 1- and 2-positions of the benzene ring, respectively.

- Key Properties: Boiling point: ~191°C . Acidity (pKa): ~10.3, weaker than phenol due to electron-donating methyl group . Reactivity: Exhibits radical scavenging behavior in combustion processes, inhibiting low-temperature oxidation by competing for OH radicals .

- Applications: Used as a bio-blendstock for lignocellulosic fuels due to anti-knock properties .

Para-Cresol (4-Methylphenol)

- Structure : Methyl group at the 4-position relative to the hydroxyl group.

- Key Differences :

Alpha-(3-Nitrophenylimino)-para-Cresol

- Structure: Similar Schiff base derivative with a nitro (-NO₂) group on the phenylimino moiety and para-cresol backbone.

- Key Differences :

Physicochemical Properties

*Estimated based on substituent effects.

Reactivity and Functional Performance

- Combustion Inhibition: Ortho-cresol increases ignition delay times (IDTs) in iso-octane blends by scavenging OH radicals, reducing low-temperature reactivity . Dichlorophenylimino derivatives may amplify this effect due to electron-withdrawing Cl groups, which stabilize radical intermediates .

- Toxicity: Ortho-cresol exhibits acute toxicity in aquatic organisms (e.g., minnows) at 0.03–0.04% concentrations, causing neurological impairment . Dichlorophenyl derivatives likely have higher toxicity due to chloro groups, which enhance bioaccumulation .

- Thermal Stability: Ortho-cresol undergoes H-atom abstraction at the hydroxyl group, forming phenoxy radicals that decompose into non-reactive species (e.g., benzaldehyde) . Halogenated derivatives may exhibit slower decomposition due to stronger C-Cl bonds.

Biological Activity

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a dichlorophenyl imine functional group. Its molecular formula includes two chlorine atoms, one nitrogen atom, and one oxygen atom. The planar configuration of this compound is stabilized by intramolecular hydrogen bonding, which contributes to its biological activity. The compound exists predominantly in a phenolic tautomeric form, which is crucial for its reactivity and interaction with biological targets.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties. It has been shown to scavenge free radicals effectively, which may help in mitigating oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its potential as an antioxidant agent .

Molecular Docking Studies

Molecular docking analyses have highlighted the compound's interactions with various biological macromolecules. Notably, it has shown promising binding affinities with proteins involved in viral replication and metabolic pathways. These interactions suggest potential therapeutic applications in antiviral drug development.

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against a panel of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus. -

Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was compared with standard antioxidants like butylated hydroxytoluene (BHT). Using the DPPH radical scavenging assay, the IC50 value for this compound was found to be 0.191 mM, showcasing its potential as a natural antioxidant .

The biological activities of this compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Radical Scavenging : Its phenolic structure enables effective scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

- Enzyme Inhibition : Molecular docking studies indicate that this compound can inhibit key enzymes involved in metabolic pathways and viral replication.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Effective | Moderate | -8.5 |

| Alpha-(M-Tolylimino)-ortho-cresol | Moderate | Low | -7.8 |

| 4-Chloro-2-methylphenyl imine | Low | Moderate | -7.5 |

Q & A

Q. Experimental Design :

- Use E. coli BL21(DE3) expressing DmpKLMNOPsed for biotransformation assays .

- Monitor catechol accumulation via HPLC (C18 column, UV detection at 280 nm).

Advanced: What are the oxidation pathways of this compound under high-pressure conditions?

Answer:

Rapid Compression Machine (RCM) studies reveal:

Ignition Delay : Blends with iso-octane exhibit prolonged ignition (10–20 ms at 20 bar, 700–900 K) due to radical scavenging by phenolic groups .

Reactive Pathways :

- Low-Temperature Oxidation : Hydroperoxide (ROOH) formation dominates.

- Ring-Opening : Chlorine substituents promote HCl elimination, forming unsaturated intermediates.

Q. Computational Modeling :

- Use CHEMKIN with AramcoMech 2.0 to simulate pressure-dependent rate constants.

- Validate against experimental ignition delays (RMSE <15%).

Advanced: How to assess environmental stability and photodegradation of this compound?

Answer:

Stability Testing :

Hydrolytic Degradation : Incubate in buffers (pH 4–9, 25–50°C) for 48 hours. Analyze residual compound via LC-MS.

Photolysis : Expose to UV light (λ = 254 nm) in quartz reactors. Monitor degradation products (e.g., dichloroaniline derivatives) .

Q. Key Factors :

- Chlorine Substituents : Increase persistence but enhance photolytic cleavage.

- Soil Adsorption : Estimate log Kₒc (octanol-carbon coefficient) >3.0 using OECD Guideline 121.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.